Stereochemical Selectivity: CPF(DD) Uniquely Preserves CD4-Dependent T Cell Function Among Four Isomers
Among the four CPF stereoisomers (LL, LD, DL, and DD), only CPF(DD) demonstrated the ability to both inhibit HIV-1 infection of H9 tumor cells and human T cells while preserving CD4-dependent T cell function. The other three isomers either failed to inhibit infection, failed to preserve CD4 function, or exhibited inferior activity [1]. This functional selectivity is stereochemically driven and is not observed with the L-Pro-L-Phe (CPF(LL)), L-Pro-D-Phe (CPF(LD)), or D-Pro-L-Phe (CPF(DL)) isomers.
| Evidence Dimension | Functional preservation of CD4-dependent T cell function in the presence of HIV-1 |
|---|---|
| Target Compound Data | Preserved CD4-dependent T cell function while inhibiting HIV-1 infection |
| Comparator Or Baseline | CPF(LL), CPF(LD), CPF(DL) isomers |
| Quantified Difference | Only CPF(DD) preserved CD4 function; other isomers did not |
| Conditions | H9 tumor cells and human T cells infected with HIV-1 in vitro |
Why This Matters
This stereospecific functional preservation is critical for studies examining CD4-dependent immune responses in HIV research; use of any other isomer would confound results.
- [1] Finberg RW, Diamond DC, Mitchell DB, Rosenstein Y, Soman G, Norman TC, Schreiber SL, Burakoff SJ. Prevention of HIV-1 infection and preservation of CD4 function by the binding of CPFs to gp120. Science. 1990 Jul 20;249(4966):287-91. View Source
